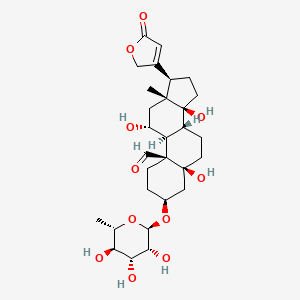

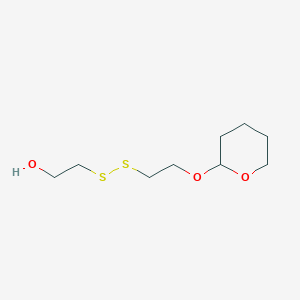

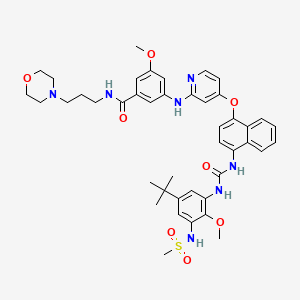

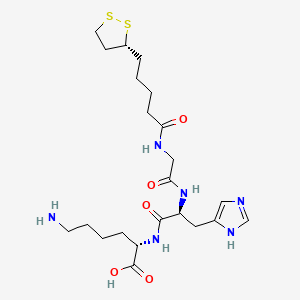

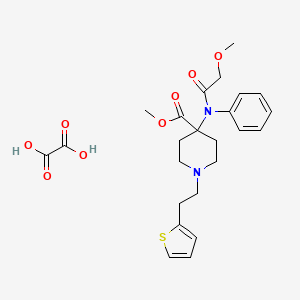

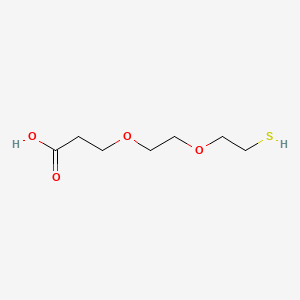

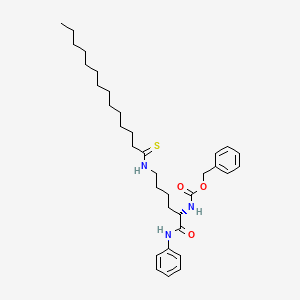

3-((4-((4-(3-(5-(tert-Butyl)-2-methoxy-3-(methylsulfonamido)phenyl)ureido)naphthalen-1-yl)oxy)pyridin-2-yl)amino)-5-methoxy-N-(3-morpholinopropyl)benzamide

Übersicht

Beschreibung

TOP1362 is a Narrow Spectrum Kinase Inhibitors Demonstrate Promise for the Treatment of Dry Eye Disease and Other Ocular Inflammatory Disorders. TOP1362 strongly inhibited the kinase targets p38α, Syk, Src, and Lck, blocked the rise in p38α expression in hyperosmolar Chang cells, and potently reduced inflammatory cytokine release in cellular models of innate and adaptive immunities. In the EIU model, TOP1362 dose-dependently attenuated the LPS-induced rise in inflammatory cell infiltration and ocular cytokine levels with efficacy comparable to that of dexamethasone.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships

- Research on similar compounds, such as BIRB 796, an inhibitor of p38alpha MAP kinase, involves understanding the structural components critical for binding and inhibition. The tert-butyl group in these compounds is essential for binding in the kinase's lipophilic domain. These insights help in drug development for treating autoimmune diseases (Regan et al., 2003).

Anticancer Evaluation

- Phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share structural similarities, have shown potent cytotoxic activity against various human cancer cell lines, such as A549, HeLa, and MCF‐7. These compounds demonstrate low toxicity in normal human kidney cells and induce apoptosis and cell cycle arrest, making them potential agents against cancer (Ravichandiran et al., 2019).

Synthesis of Polybenzoquinazolines

- The synthesis of benzoquinazolines and related compounds from intermediates like 4-(2-hydroxyphenyl)-5-(naphthalen-1-yl)pyrimidines involves intramolecular dehydration of photocyclization. This process, which produces water as the only by-product, is beneficial for environmentally friendly synthetic methods (Wei et al., 2016).

Renin Inhibitors

- Benzimidazole derivatives, structurally related to the queried compound, have been developed as potent and orally bioavailable renin inhibitors. These compounds interact with the S3 pocket of the enzyme and show plasma renin inhibition, highlighting their potential in treating conditions related to renin activity (Tokuhara et al., 2018).

PET Imaging Agents

- Carbon-11 labeled naphthalene-sulfonamides, similar in structure, have been synthesized for PET imaging of human CCR8. These compounds show potential in visualizing biological processes in vivo, beneficial for diagnosing and monitoring diseases (Wang et al., 2008).

Photoluminescence Studies

- Europium (III) ternary complexes with β-diketones and nitrogen heterocyclic ligands, related in structure to the compound of interest, exhibit photoluminescence. This property is crucial in materials science, particularly for applications in lighting and display technologies (Wang et al., 2013).

Eigenschaften

CAS-Nummer |

1630203-25-6 |

|---|---|

Produktname |

3-((4-((4-(3-(5-(tert-Butyl)-2-methoxy-3-(methylsulfonamido)phenyl)ureido)naphthalen-1-yl)oxy)pyridin-2-yl)amino)-5-methoxy-N-(3-morpholinopropyl)benzamide |

Molekularformel |

C43H51N7O8S |

Molekulargewicht |

825.982 |

IUPAC-Name |

3-((4-((4-(3-(5-(tert-butyl)-2-methoxy-3-(methylsulfonamido)phenyl)ureido)naphthalen-1-yl)oxy)pyridin-2-yl)amino)-5-methoxy-N-(3-morpholinopropyl)benzamide |

InChI |

InChI=1S/C43H51N7O8S/c1-43(2,3)29-24-36(40(56-5)37(25-29)49-59(6,53)54)48-42(52)47-35-12-13-38(34-11-8-7-10-33(34)35)58-31-14-16-44-39(27-31)46-30-22-28(23-32(26-30)55-4)41(51)45-15-9-17-50-18-20-57-21-19-50/h7-8,10-14,16,22-27,49H,9,15,17-21H2,1-6H3,(H,44,46)(H,45,51)(H2,47,48,52) |

InChI-Schlüssel |

NIMKGKUGIJVPTM-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(NC(NC2=C(C=CC=C3)C3=C(OC4=CC=NC(NC5=CC(OC)=CC(C(NCCCN6CCOCC6)=O)=C5)=C4)C=C2)=O)=C(OC)C(NS(=O)(C)=O)=C1 |

Aussehen |

Solid powder |

Reinheit |

>97% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

TOP1362; TOP-1362; TOP 1362; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)